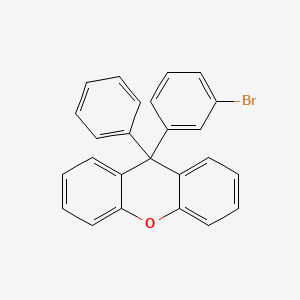
9-(3-Bromophenyl)-9-phenyl-9H-xanthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-Bromophenyl)-9-phenyl-9H-xanthene: is an organic compound that belongs to the xanthene family Xanthenes are known for their fluorescent properties and are widely used in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Bromophenyl)-9-phenyl-9H-xanthene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. For this compound, 3-bromophenylboronic acid and 9-phenyl-9H-xanthene are used as starting materials .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere using solvents like tetrahydrofuran or dimethylformamide, with careful control of temperature and reaction time to maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 9-(3-Bromophenyl)-9-phenyl-9H-xanthene can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products, depending on the reducing agent and conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution: Products vary based on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 9-(3-Bromophenyl)-9-phenyl-9H-xanthene is used as a building block in organic synthesis, particularly in the formation of complex molecular structures through coupling reactions.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a fluorescent probe in various biochemical assays.
Medicine: Research into the compound’s potential medicinal properties is ongoing, with studies exploring its use in drug development and as a therapeutic agent.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components .
Mecanismo De Acción
The mechanism of action of 9-(3-Bromophenyl)-9-phenyl-9H-xanthene involves its interaction with various molecular targets. In biological systems, its fluorescent properties allow it to bind to specific biomolecules, enabling visualization and tracking. In chemical reactions, the bromine and phenyl groups facilitate various coupling and substitution reactions, making it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
- 9-(3-Bromophenyl)-9-phenyl-9H-fluorene
- 9-(3-Bromophenyl)-9H-carbazole
- (Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
Uniqueness: 9-(3-Bromophenyl)-9-phenyl-9H-xanthene stands out due to its unique combination of bromine and phenyl groups, which enhance its reactivity and fluorescent properties. This makes it particularly valuable in applications requiring high sensitivity and specificity, such as biological imaging and advanced material synthesis .
Propiedades
Fórmula molecular |
C25H17BrO |
|---|---|
Peso molecular |
413.3 g/mol |
Nombre IUPAC |
9-(3-bromophenyl)-9-phenylxanthene |
InChI |
InChI=1S/C25H17BrO/c26-20-12-8-11-19(17-20)25(18-9-2-1-3-10-18)21-13-4-6-15-23(21)27-24-16-7-5-14-22(24)25/h1-17H |
Clave InChI |
XKXOMZMNDZTMHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC(=CC=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


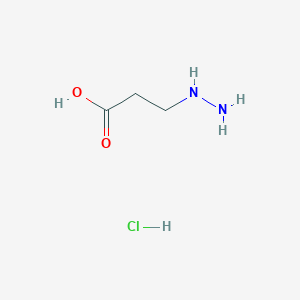
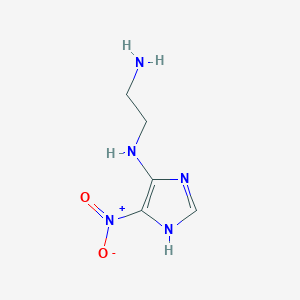
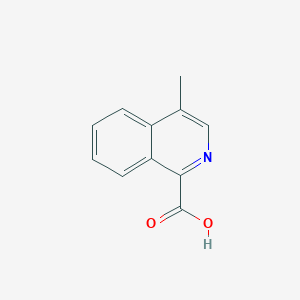


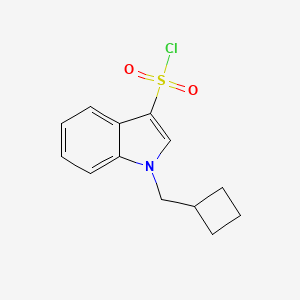
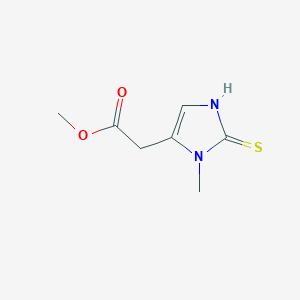
![20-(3-Amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.1~3,32~.1~3,33~.1~6,9~.1~12,16~.0~18,22~.0~29,36~.0~31,35~]hentetracontan-24-one](/img/structure/B12822056.png)
![(3R,4R)-6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octan-4-ol](/img/structure/B12822072.png)


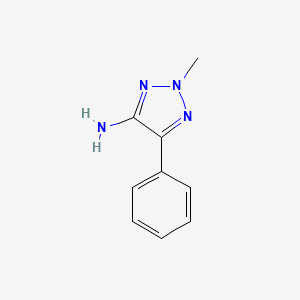
![(R)-2-((3S,5R,10S,13S,14R,16R,17R)-3-Acetoxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,4,5,6,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methyleneheptanoic acid](/img/structure/B12822087.png)
![9,15-dibromo-12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B12822101.png)
